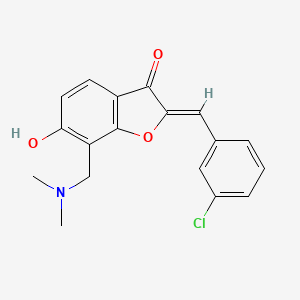![molecular formula C17H21NO4 B2434602 Ácido 2'-(terc-butoxicarbonil)-2',3'-dihidro-1'H-espiro[ciclopropano-1,4'-isoquinolina]-1'-carboxílico CAS No. 2171799-97-4](/img/structure/B2434602.png)
Ácido 2'-(terc-butoxicarbonil)-2',3'-dihidro-1'H-espiro[ciclopropano-1,4'-isoquinolina]-1'-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.358. The purity is usually 95%.
The exact mass of the compound 2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
El grupo terc-butoxicarbonil (Boc) sirve como grupo protector para los aminoácidos durante la síntesis de péptidos. Al proteger temporalmente el grupo amino, los derivados Boc facilitan la elongación gradual de la cadena peptídica. Los investigadores utilizan aminoácidos protegidos con Boc para construir péptidos y proteínas de forma controlada .
Química Medicinal
La estructura espirocíclica de este compuesto lo convierte en un andamiaje interesante para el diseño de fármacos. Los químicos medicinales exploran modificaciones alrededor del anillo de ciclopropano para crear nuevas moléculas bioactivas. Las aplicaciones potenciales incluyen el desarrollo de nuevos agentes antivirales, anticancerígenos o antiinflamatorios .
Diseño de Profármacos
El grupo Boc se puede incorporar estratégicamente en moléculas de fármacos como profármaco. Al enmascarar los grupos funcionales responsables de la toxicidad o el metabolismo rápido, los profármacos mejoran la estabilidad y la biodisponibilidad del fármaco. Los investigadores investigan derivados Boc para aplicaciones de profármacos .
Síntesis de Péptidos en Fase Sólida (SPPS)
En SPPS, los aminoácidos protegidos con Boc se inmovilizan en soportes sólidos. Los investigadores desprotegen y acoplan secuencialmente estos aminoácidos para sintetizar péptidos directamente en la resina. La estrategia Boc permite el ensamblaje eficiente de péptidos de forma controlada .
Bioconjugación
Los compuestos protegidos con Boc encuentran uso en reacciones de bioconjugación. Los investigadores funcionalizan derivados Boc con etiquetas específicas (por ejemplo, fluoróforos, biotina) y luego los conjugan a biomoléculas (por ejemplo, proteínas, anticuerpos) para la obtención de imágenes, la purificación por afinidad o la administración dirigida de fármacos .
Química de Nucleósidos
Aunque menos común, se han investigado los nucleósidos protegidos con Boc. Los investigadores exploran su potencial en la modificación de ácidos nucleicos, el diseño de profármacos y como bloques de construcción para análogos de nucleótidos .
Mecanismo De Acción
Target of Action
It is known that the tert-butoxycarbonyl (boc) group is a widely used amine protecting group . This suggests that the compound might interact with amines in biological systems.
Mode of Action
The compound contains a Boc group, which is known to play a significant role in the protection and deprotection of amine functional groups in organic synthesis . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
The role of the boc group in the protection and deprotection of amine functional groups suggests that it might be involved in the modification of proteins or other biomolecules containing amine groups .
Pharmacokinetics
It is known that boc-protected amino acid ionic liquids are miscible in acetonitrile, methanol, dimethylformamide (dmf) and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane . This suggests that the compound might have similar solubility properties, which could influence its bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of the compound. For instance, the deprotection of the Boc group is known to occur at high temperatures . Therefore, the compound’s activity might be influenced by the temperature of its environment.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-16(2,3)22-15(21)18-10-17(8-9-17)12-7-5-4-6-11(12)13(18)14(19)20/h4-7,13H,8-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWPGTALMINHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C3=CC=CC=C3C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
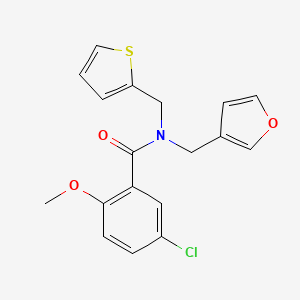
![1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2434520.png)

![[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2434522.png)
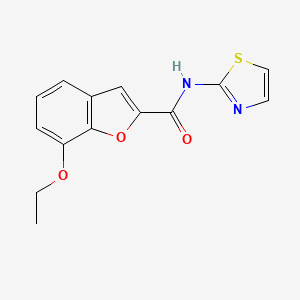
![2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B2434526.png)
![N-(2-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2434527.png)
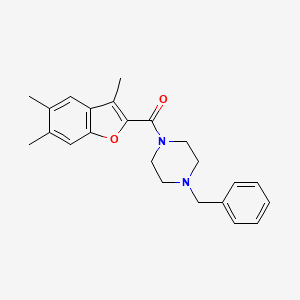
![2-(3,9-dimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetamide](/img/structure/B2434529.png)
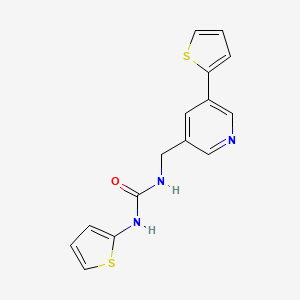
![3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide](/img/structure/B2434534.png)
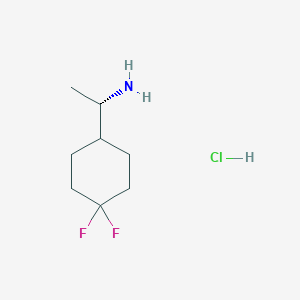
![methyl 3-carbamoyl-2-(4-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2434538.png)
